molecular formula C8H14O4S2 B1670633 Diisopropyl xanthogen disulfide CAS No. 105-65-7

Diisopropyl xanthogen disulfide

Cat. No. B1670633
CAS RN: 105-65-7
M. Wt: 270.5 g/mol
InChI Key: IUQQGPJFSGMDQU-UHFFFAOYSA-N
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Description

Diisopropyl xanthogen disulfide is a chemical compound with the CAS Number: 105-65-7 . It is also known by various other names such as isopropylxanthic disulfide, Diproxid, Diproxide, and Diisopropylxanthogen . It is used as a superaccelerator for natural rubber and latex, styrene-butadiene rubber and latex, nitrile butadiene rubber, and recycled rubber . It can also be used as a neoprene rubber modifier and an insoluble sulfur stabilizer .


Synthesis Analysis

The synthesis of Diisopropyl xanthogen disulfide involves a two-step method. The first step involves the synthesis of isopropyl xanthates, followed by oxidation preparation curing diisopropyl xanthan .


Molecular Structure Analysis

The molecular formula of Diisopropyl xanthogen disulfide is C8H14O2S4 . It has a molecular weight of 238.33 .


Chemical Reactions Analysis

Diisopropyl xanthogen disulfide is involved in various chemical reactions. For instance, it is used in the synthesis of sulfur heterocycles . It also plays a role in the crosslinking reaction mechanism of bromobutyl elastomer for medical device applications .


Physical And Chemical Properties Analysis

Diisopropyl xanthogen disulfide is a solid at room temperature . It has a density of 1.275±0.06 g/cm3 (Predicted), a melting point of 54-56°C (lit.), and a boiling point of 316.5±25.0 °C (Predicted) . It is insoluble in water but soluble in ethanol, acetone, benzene, gasoline, and other organic solvents .

Scientific Research Applications

1. Accelerator in Efficient Sulfur Vulcanization of Natural Rubber Compounds

  • Summary of Application: DIXDS is used as a potential accelerator in the efficient sulfur vulcanization of natural rubber compounds. This is particularly relevant due to emerging concerns about the use of nitrosamine evolving accelerators, making safer alternatives desirable for the rubber industry .
  • Methods of Application: The study investigated the cure characteristics, physicomechanical properties, crosslink density, aging, dynamic mechanical, and thermal properties of vulcanizates prepared with two nitrosamine safe binary accelerator systems containing DIXDS and tetrabenzyl thiuram disulfide (TBzTD), and DIXDS and dibenzyl dithiocarbamate (ZBeC) .
  • Results or Outcomes: A synergistic effect in both cure and physicomechanical properties was observed for all the combinations of the two accelerator systems. The composition containing DIXDS with a lower loading (0.6 phr) of TBzTD, and ZBeC, demonstrated the highest technological performance .

2. Accelerator in Bromobutyl Elastomer for Medical Device Applications

  • Summary of Application: DIXDS is used as an accelerator in the crosslinking reaction mechanism of bromobutyl elastomer, which is used in medical device applications .

3. Froth Flotation for Mineral Separation

  • Summary of Application: DIXDS is used as a component for froth flotation, a process used for the separation of sulfide minerals like pyrrhotite .
  • Methods of Application: In froth flotation, DIXDS is added to a mixture of ground ore particles suspended in water. The DIXDS promotes the attachment of the desired mineral particles to air bubbles, which are then skimmed off the surface of the mixture .

4. Synthesis of Sulfur Heterocycles

  • Summary of Application: DIXDS is used as a reagent in the synthesis of sulfur heterocycles .

5. Lubricant Additive

  • Summary of Application: DIXDS is used as an additive in lubricants .

6. Herbicide

  • Summary of Application: DIXDS is used as a herbicide .

Safety And Hazards

Diisopropyl xanthogen disulfide is considered toxic. Skin contact can cause allergic swelling . It is classified as an irritant, and contact with acids liberates toxic gas . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

O-propan-2-yl (propan-2-yloxycarbothioyldisulfanyl)methanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S4/c1-5(2)9-7(11)13-14-8(12)10-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWQICJTBOCQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=S)SSC(=S)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871588
Record name 2,2'-[Disulfanediylbis(carbonothioyloxy)]dipropane
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Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropyl xanthogen disulfide

CAS RN

105-65-7
Record name Diisopropylxanthogen disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diisopropyl xanthogen disulfide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diproxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402565
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Record name Diproxide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thioperoxydicarbonic acid ([(HO)C(S)]2S2), C,C'-bis(1-methylethyl) ester
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Record name 2,2'-[Disulfanediylbis(carbonothioyloxy)]dipropane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIISOPROPYL XANTHOGEN DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBY6YAH96E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
A Bhargav, A Manthiram - Advanced Energy Materials, 2020 - Wiley Online Library
… [ 41 ] In this study, we used the commercially available vulcanization accelerators diisopropyl xanthogen disulfide (DIXDS) and diisoropyl xanthogen polysulfide (DIXPS) as active …
Number of citations: 30 onlinelibrary.wiley.com
V Václavek - Journal of Applied Polymer Science, 1967 - Wiley Online Library
… In order to verify this, an experiment was carried out by measuring the consumption of diisopropyl xanthogen disulfide when this compound was used in greater amounts. The results …
Number of citations: 7 onlinelibrary.wiley.com
VV´ clavek - Journal of Applied Polymer Science, 1967 - Wiley Online Library
… the point of view of using diisopropyl xanthogen disulfide as a molecular weight regulator. … series of dialkyl xanthogen disulfides, diisopropyl xanthogen disulfide was chosen as the most …
Number of citations: 5 onlinelibrary.wiley.com
NA Kostikova, EN Glukhan, PV Kazakov… - Fine Chemical …, 2023 - finechem-mirea.ru
… diisopropyl xanthogen disulfide production technology with the BAT principles The technology for the production of diisopropyl xanthogen disulfide … form diisopropyl xanthogen disulfide …
Number of citations: 0 www.finechem-mirea.ru
Y Gareau, A Beauchemin - Phosphorus, Sulfur, and Silicon and the …, 1997 - Taylor & Francis
… Abstract The reaction of diisopropyl xanthogen and thio-diisopropyl xanthogen disulfide with alkynes furnished l,3-dithiol-2-one and l,3-dithiol-2thione. …
Number of citations: 5 www.tandfonline.com
Y Gareau - Journal of the Chemical Society, Chemical …, 1995 - pubs.rsc.org
… 1,3-Dithiol-2-ones are prepared in a single step from diisopropyl xanthogen disulfide and … of phenylacetylene was heated at 80 "C with diisopropyl xanthogen disulfide and AIBN …
Number of citations: 10 pubs.rsc.org
LH Howland, A Nisonoff, LE Dannals… - Journal of Polymer …, 1958 - Wiley Online Library
… with either primary dodecyl mercaptan or diisopropyl xanthogen disulfide modification are … There is no evidence that diisopropyl xanthogen disulfide adds to polymer double bonds in …
Number of citations: 5 onlinelibrary.wiley.com
P Manaresi, G Zappia, SANDROLI. F - La Chimica e l'Industria, 1971 - hero.epa.gov
… EFFECT OF DIISOPROPYL XANTHOGEN DISULFIDE AS MOLECULAR WEIGHT REGULATOR | Health & Environmental Research Online (HERO) | US EPA … EFFECT OF …
Number of citations: 1 hero.epa.gov
LH Howland, A Nisonoff, LE Dannals… - Rubber Chemistry …, 1959 - meridian.allenpress.com
… Primary dodecylmercaptan and diisopropyl xanthogen disulfide are unsatisfactory for determinations because they appear to add to the double bonds of the polymer molecule in addi- …
Number of citations: 0 meridian.allenpress.com
B Bradshaw, D Collison, CD Garner… - Organic & biomolecular …, 2003 - pubs.rsc.org
… Notwithstanding the reservations mentioned above, reaction of each of the alkynes 8–10, 11b, and 12b with diisopropyl xanthogen disulfide 4, initiated using AIBN, gave rise to 1,3-…
Number of citations: 21 pubs.rsc.org

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